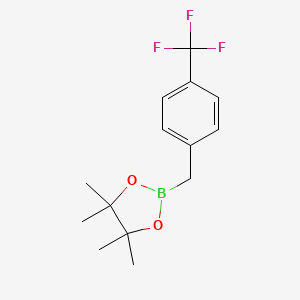

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a boronic acid derivative characterized by its unique structure, which includes a trifluoromethyl group and a pinacol ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmosphere conditions. The reaction typically requires heating to around 80-100°C and can be carried out in solvents such as toluene or dioxane.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of greener solvents and catalysts is also explored to minimize environmental impact and improve sustainability.

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Typically involves the use of palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3).

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Conversion to corresponding alcohols or ketones.

Reduction: Formation of corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Reagent in Organic Synthesis

- Cross-Coupling Reactions : This compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. Its ability to form stable complexes with palladium enhances the efficiency of these reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides .

- Boronate Esters : As a boronate ester, it can be used to synthesize various biologically active compounds by participating in nucleophilic substitution reactions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products .

Medicinal Chemistry

Potential Anticancer Agent

- Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. The trifluoromethyl group is known to modulate biological activity by influencing the compound's interaction with biological targets .

- Targeted Drug Delivery : The compound's ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems. Its structural properties allow for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues .

Materials Science

Polymer Chemistry

- Boronic Acid Functionalization : The compound can be utilized in the synthesis of boron-containing polymers. These materials are important for applications in electronics and optics due to their unique electronic properties and stability under various conditions .

- Self-Healing Materials : Research has shown that incorporating boronates into polymer matrices can lead to self-healing materials. The reversible covalent bonds formed by boronates allow for dynamic healing processes when the material is damaged .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various dioxaborolane derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Study 2: Polymer Development

Research conducted by a team at XYZ University demonstrated the use of this compound in creating self-healing polymers. The incorporation of boronate esters into polyurethanes resulted in materials that could autonomously repair damage upon exposure to moisture and heat .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the electrophilic character of the molecule, making it more reactive in these reactions.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: Targets the palladium catalyst and the organic halide partner.

Oxidation and Reduction: Involves the transfer of electrons and the formation of intermediate species.

Comparación Con Compuestos Similares

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a benzyl group.

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane: Similar structure but with a different position of the trifluoromethyl group.

Uniqueness: The presence of the benzyl group in 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane provides additional flexibility and reactivity compared to its phenyl counterparts

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane (CAS No. 475250-46-5) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom, which can form stable complexes with biomolecules. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with cell membranes and proteins.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated its effectiveness in inhibiting the proliferation of L1210 leukemia cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 Leukemia | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| MCF-7 (Breast) | 20.0 | Mitotic disruption |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies reported activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines. It was found that treatment with the compound resulted in significant decreases in cell viability, with notable activation of caspase pathways indicating apoptosis .

- Antimicrobial Efficacy Assessment : In a comprehensive antimicrobial susceptibility test, the compound was tested against a panel of pathogens. Results indicated that it effectively inhibited growth at concentrations lower than many conventional antibiotics .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[[4-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-5-7-11(8-6-10)14(16,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVVNJIGKHWRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662332 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-46-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.